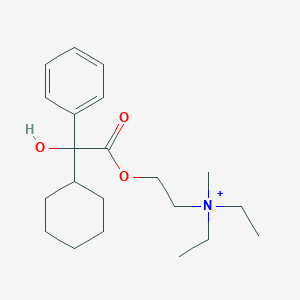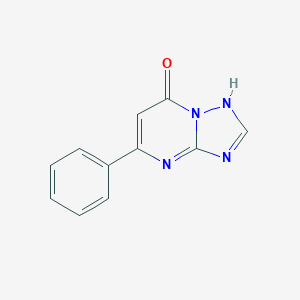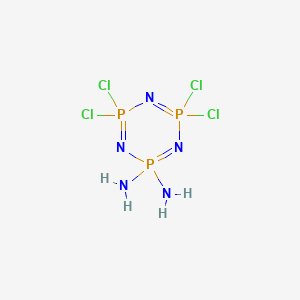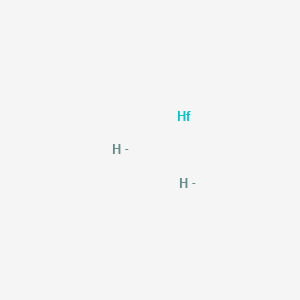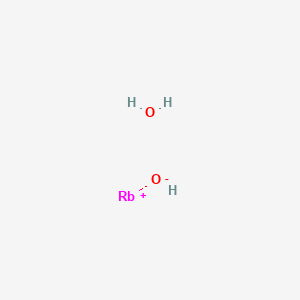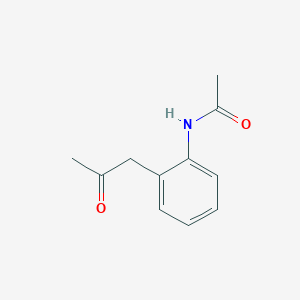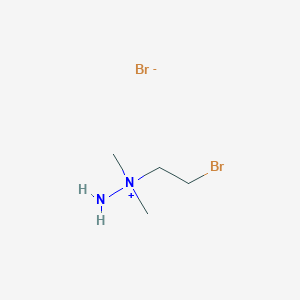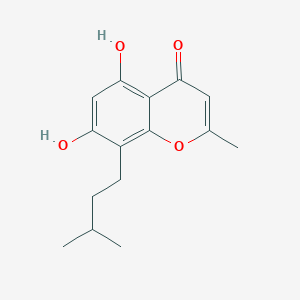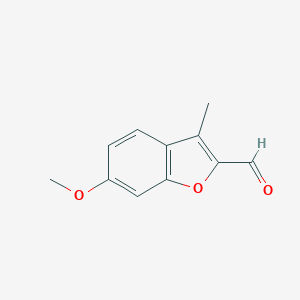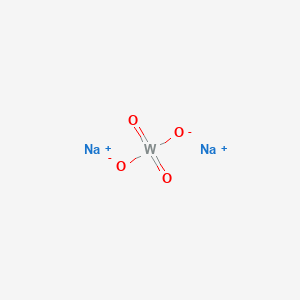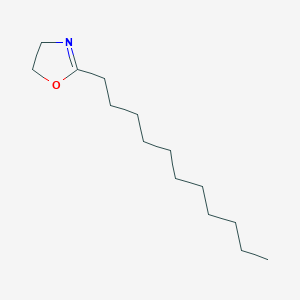
2-Undecyl-2-oxazoline
Descripción general
Descripción
2-Undecyl-2-oxazoline (UOx) is a synthetic compound that belongs to the family of oxazolines. It is widely used in scientific research due to its unique properties. UOx has a long alkyl chain, which makes it hydrophobic, and an oxazoline ring, which makes it hydrophilic. This combination of properties makes it an excellent surfactant and stabilizer for emulsions.
Mecanismo De Acción
The mechanism of action of 2-Undecyl-2-oxazoline is not well understood. It is believed that the long alkyl chain of 2-Undecyl-2-oxazoline interacts with the hydrophobic regions of molecules, while the oxazoline ring interacts with the hydrophilic regions. This interaction results in the stabilization of emulsions and the dispersion of nanoparticles.
Efectos Bioquímicos Y Fisiológicos
2-Undecyl-2-oxazoline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be biocompatible and can be used for drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Undecyl-2-oxazoline in lab experiments is its ability to stabilize emulsions and disperse nanoparticles. This makes it an excellent tool for studying the properties of nanoparticles and for drug delivery. However, 2-Undecyl-2-oxazoline has some limitations. Its synthesis is relatively complex, and the yield is not very high. In addition, 2-Undecyl-2-oxazoline is not very soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research. One direction is the synthesis of 2-Undecyl-2-oxazoline derivatives with improved properties, such as increased solubility in water. Another direction is the use of 2-Undecyl-2-oxazoline as a template for the synthesis of more complex nanoparticles. Finally, 2-Undecyl-2-oxazoline could be used as a coating for surfaces to improve their stability and biocompatibility.
Conclusion:
In conclusion, 2-Undecyl-2-oxazoline is a synthetic compound that has a wide range of scientific research applications. It is an excellent surfactant and stabilizer for emulsions, and it can be used to disperse nanoparticles and as a coating for surfaces. Its mechanism of action is not well understood, but it has been shown to be non-toxic and biocompatible. Although it has some limitations, there are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research.
Aplicaciones Científicas De Investigación
2-Undecyl-2-oxazoline has a wide range of scientific research applications. It is widely used as a surfactant and stabilizer for emulsions. It is also used as a dispersant for nanoparticles and as a coating for surfaces. In addition, 2-Undecyl-2-oxazoline has been used as a template for the synthesis of metal nanoparticles.
Propiedades
Número CAS |
10431-84-2 |
|---|---|
Nombre del producto |
2-Undecyl-2-oxazoline |
Fórmula molecular |
C14H27NO |
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
2-undecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3 |
Clave InChI |
OCSXKMIYKAIBCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCCO1 |
SMILES canónico |
CCCCCCCCCCCC1=NCCO1 |
Otros números CAS |
10431-84-2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

